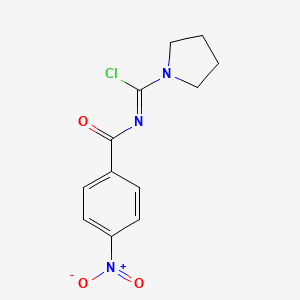
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is a chemical compound with the molecular formula C12H12ClN3O3 It is characterized by the presence of a pyrrolidine ring, a nitrobenzoyl group, and a carboximidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl amines or ethers.
Reduction: The major product is N-(4-aminobenzoyl)pyrrolidine-1-carboximidoyl chloride.
Oxidation: Products include various oxidized derivatives of the pyrrolidine ring.
Applications De Recherche Scientifique
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxamide
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxylate
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl bromide
Uniqueness
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with other similar compounds, making it valuable in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
76098-31-2 |
|---|---|
Formule moléculaire |
C12H12ClN3O3 |
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C12H12ClN3O3/c13-12(15-7-1-2-8-15)14-11(17)9-3-5-10(6-4-9)16(18)19/h3-6H,1-2,7-8H2 |
Clé InChI |
OLRCJJYGELWCFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


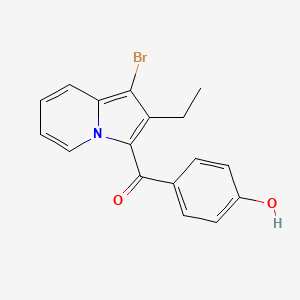
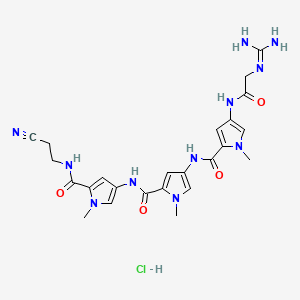
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

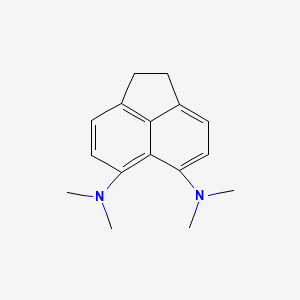
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)

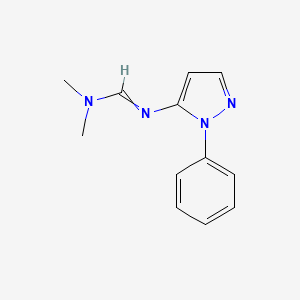
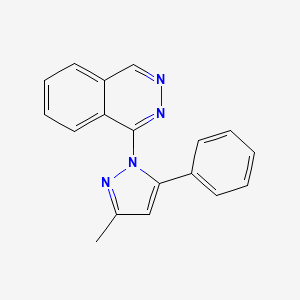

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
